Home > Products > Screening Compounds P76321 > 4-(Cyclopentanecarbonyl)-1,3-dihydroquinoxalin-2-one
4-(Cyclopentanecarbonyl)-1,3-dihydroquinoxalin-2-one -

4-(Cyclopentanecarbonyl)-1,3-dihydroquinoxalin-2-one

Catalog Number: EVT-4662091
CAS Number:
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been developed for preparing 3,4-dihydro-2(1H)-quinoxalinones. These methods often involve the condensation of o-phenylenediamine with α-keto acids or their derivatives. For instance, one common approach involves the reaction of o-phenylenediamine with ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates in lemon juice, which acts as both a solvent and a catalyst []. Other methods include reacting N-alkyl-N-arylureas or thioureas with aryl aldehydes in the presence of methanesulfonic acid [].

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2(1H)-quinoxalinones has been investigated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided insights into the conformational preferences and intermolecular interactions of these compounds, which are crucial for understanding their biological activity [, , , ].

Mechanism of Action

The mechanism of action of 3,4-dihydro-2(1H)-quinoxalinones varies depending on the specific derivative and its target. For example, some derivatives act as dopamine receptor antagonists, effectively blocking the action of dopamine in the brain and exhibiting antipsychotic effects [, ]. Other derivatives have shown activity as sigma receptor agonists, potentially leading to antidepressant effects [].

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2(1H)-quinoxalinones, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoxaline ring. These properties play a vital role in determining the compound's suitability for various applications, including drug development [, , ].

Applications

3,4-Dihydro-2(1H)-quinoxalinones and their derivatives have demonstrated diverse biological activities and potential therapeutic applications in several areas:* Antipsychotic Agents: Some derivatives, like aripiprazole (7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2 (1H)-quinolinone), act as dopamine receptor antagonists and exhibit potent antipsychotic activity with potentially reduced side effects compared to traditional antipsychotics [, ].* Antidepressant Agents: Certain derivatives display activity as sigma receptor agonists, suggesting potential as novel antidepressants [].* Anticonvulsant Agents: Some derivatives exhibit broad-spectrum excitatory amino acid antagonist activity, including activity at the glycine/NMDA and AMPA receptors, indicating potential as anticonvulsant agents [].* Tubulin Polymerization Inhibitors: Certain quinoline sulfonamide derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting anti-cancer activity against various tumor cell lines [].

Future Directions
  • Developing new synthetic methodologies: Exploring more efficient and environmentally friendly approaches for synthesizing these compounds and their derivatives is crucial [, , ].
  • Expanding the chemical diversity: Synthesizing novel derivatives with diverse substituents and exploring their structure-activity relationships can lead to compounds with improved potency and selectivity [, , , ].
  • Investigating detailed mechanisms of action: Further research is needed to elucidate the precise molecular mechanisms underlying the observed biological activities of different 3,4-dihydro-2(1H)-quinoxalinone derivatives [, ].
  • Evaluating in vivo efficacy and safety profiles: Conducting preclinical and clinical studies to assess the therapeutic potential and safety profiles of promising derivatives is essential [, ].

3,4-Dihydro-2(1H)-quinoxalinone-1-acetic acids

    Compound Description: This class of compounds features a 3,4-dihydro-2(1H)-quinoxalinone core structure, similar to the target compound. These derivatives specifically possess an acetic acid substituent at the 1-position of the quinoxalinone ring. The research highlights their synthesis and evaluation as aldose reductase inhibitors. []

    Relevance: The 3,4-dihydro-2(1H)-quinoxalinone-1-acetic acids share the core 3,4-dihydro-2(1H)-quinoxalinone structure with 4-(cyclopentylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone. The variations lie in the substituents at the 1- and 4-positions. This structural similarity suggests potential for shared biological activity or exploration as a scaffold for further modifications. []

N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (Compound D13)

    Compound Description: Compound D13 belongs to the quinoline sulfonamide class, exhibiting potent anti-cancer activity by inhibiting tubulin polymerization. It features a tetrahydroquinoline moiety within its structure. []

    Relevance: While not directly analogous to 4-(cyclopentylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone, Compound D13's tetrahydroquinoline moiety is structurally related to the dihydroquinoxalinone core. This relationship arises from the shared fused six-membered nitrogen-containing heterocycle. The comparison underscores the importance of these heterocyclic systems in medicinal chemistry and suggests possible avenues for exploring structural modifications and their impact on biological activity. []

7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone (Aripiprazole, OPC-14597)

    Compound Description: Aripiprazole (OPC-14597), classified as an atypical antipsychotic, demonstrates a unique pharmacological profile as a dopamine receptor partial agonist. Its structure features a 3,4-dihydro-2(1H)-quinolinone scaffold with a substituted piperazine moiety attached via a butoxy linker at the 7-position. [, ]

    Relevance: The presence of the 3,4-dihydro-2(1H)-quinolinone scaffold in Aripiprazole directly links it structurally to 4-(cyclopentylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone. Despite differences in substituents and the presence of an additional nitrogen in the quinoxalinone ring of the target compound, the shared scaffold emphasizes its potential as a pharmacophore. Examining the structure-activity relationships of Aripiprazole and its derivatives can offer valuable insights for understanding and potentially modulating the biological activity of 4-(cyclopentylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone. [, ]

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (Compound 34b) and its mesylate salt (Compound 34c)

    Compound Description: These compounds are recognized for their antidepressant-like effects, attributed to their agonist activity at sigma receptors. They are structurally characterized by a 3,4-dihydro-2(1H)-quinolinone core with a substituted piperazine unit connected through a propyl linker at the 1-position. []

    Relevance: Similar to Aripiprazole, Compounds 34b and 34c share the core 3,4-dihydro-2(1H)-quinolinone scaffold with 4-(cyclopentylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone. The presence of the piperazine moiety, though linked differently, further strengthens the structural relationship. This connection highlights the versatility of this scaffold in designing compounds with diverse biological activities, underscoring its potential for exploring new therapeutic applications. []

Properties

Product Name

4-(Cyclopentanecarbonyl)-1,3-dihydroquinoxalin-2-one

IUPAC Name

4-(cyclopentanecarbonyl)-1,3-dihydroquinoxalin-2-one

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c17-13-9-16(14(18)10-5-1-2-6-10)12-8-4-3-7-11(12)15-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17)

InChI Key

UXNFIPIPUOZDOL-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)N2CC(=O)NC3=CC=CC=C32

Canonical SMILES

C1CCC(C1)C(=O)N2CC(=O)NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.